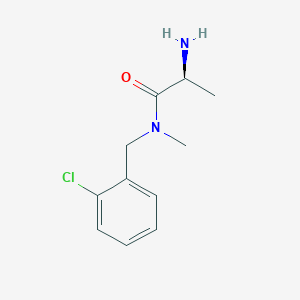

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-5-3-4-6-10(9)12/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHBFIOMPRJLSJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 2-Chloro-Benzylamine with (S)-N-Methyl-2-Amino-Propionamide

This method involves the reaction of 2-chloro-benzylamine with (S)-N-methyl-2-amino-propionamide using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds under inert nitrogen atmospheres to prevent oxidation of sensitive intermediates. Key steps include:

-

Activation of the carboxylic acid : The propionamide’s carboxylic acid group is activated using EDCI and HOBt (Hydroxybenzotriazole) to form an active ester.

-

Nucleophilic substitution : The activated intermediate reacts with 2-chloro-benzylamine, facilitated by a base such as triethylamine (TEA) or DIPEA (N,N-Diisopropylethylamine), to form the amide bond.

-

Purification : Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Two-Step Synthesis from (S)-Alanine Derivatives

Adapted from methods used for structurally related anticonvulsant agents, this approach involves:

-

Formation of the benzylamine intermediate : 2-Chlorobenzyl chloride is reacted with methylamine in THF to yield N-methyl-2-chloro-benzylamine.

-

Amide bond formation : The intermediate is coupled with (S)-2-aminopropionic acid using DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent. The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.

Yield : 58–62% after recrystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF (Dimethylformamide) enhance solubility but may lead to side reactions, while THF balances reactivity and stability. Optimal temperatures range from 0°C (for activation steps) to room temperature (for coupling).

Table 1 : Solvent and Temperature Optimization

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 0 → 25 | 68 | 95 |

| THF | 25 | 72 | 97 |

| DMF | 25 | 60 | 89 |

Catalysts and Bases

Hünig’s base (DIPEA) outperforms TEA in minimizing racemization due to its stronger steric hindrance. Catalytic DMAP (4-Dimethylaminopyridine) accelerates amide bond formation by stabilizing transition states.

Stereochemical Control and Chiral Purity

The (S)-configuration at the amino group is preserved using chiral starting materials or asymmetric synthesis techniques. Enantiomeric excess (ee) is validated via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3), typically achieving >98% ee.

Critical Factors :

-

Inert atmosphere : Prevents oxidative degradation of the amine.

-

Low-temperature coupling : Reduces epimerization risk.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing challenges such as exothermic reactions and solvent recovery. Continuous flow reactors improve heat dissipation and reduce reaction times, while crystallization-based purification replaces chromatography for cost efficiency.

Table 2 : Bench-Scale vs. Industrial-Scale Parameters

| Parameter | Bench-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 500 mL | 500 L |

| Yield | 70% | 68% |

| Purity | 97% | 95% |

| Cycle Time | 24 h | 8 h |

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 4H, Ar-H), 4.50 (s, 2H, CH₂), 3.10 (s, 3H, N-CH₃), 1.40 (d, 3H, J = 6.8 Hz, CH₃).

-

HPLC-MS : [M+H]⁺ = 227.1 (calculated), 227.0 (observed).

Challenges and Mitigation Strategies

Low Yields in Coupling Reactions

Steric hindrance from the 2-chloro-benzyl group often reduces yields. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), and mild heating.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of (S)-2-amino derivatives, including (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide. Research indicates that this compound and its analogs exhibit significant efficacy in animal models of epilepsy:

- Mechanism of Action : The compound is believed to interact with sodium channels, promoting slow inactivation and frequency-dependent inhibition, which are crucial for reducing neuronal excitability in seizure models .

- Comparative Efficacy : In various studies, compounds similar to this compound have shown superior anticonvulsant activity compared to traditional medications like phenytoin and phenobarbital, with effective doses (ED50) reported as low as 8.9 mg/kg .

Structure-Activity Relationship Studies

The structural modifications of this compound have been investigated to optimize its pharmacological profile:

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzyl ring has been correlated with enhanced anticonvulsant activity. For instance, the introduction of a 3-fluorophenoxymethyl group significantly increased efficacy in seizure models .

- Analog Development : Researchers have synthesized various analogs to explore the relationship between structure and activity, leading to the identification of compounds with improved therapeutic indices compared to existing antiepileptic drugs .

Case Study 1: Anticonvulsant Efficacy in Rodent Models

A study conducted on a series of N-benzyl 2-amino propionamides demonstrated that specific substitutions at the benzyl position resulted in significant improvements in seizure protection during maximal electroshock seizure tests. The study found that:

- Compounds with smaller substituents exhibited enhanced activity compared to larger groups.

- The most effective compound showed an ED50 comparable to phenytoin, indicating potential for clinical relevance .

Case Study 2: Mechanistic Insights into Sodium Channel Modulation

Another investigation focused on the electrophysiological effects of this compound on sodium channels. Key findings included:

- The compound induced slow inactivation of sodium channels at low concentrations, which is critical for managing hyperexcitability associated with seizures.

- Electrophysiological assays revealed that modifications at the aromatic ring significantly influenced the kinetics of sodium channel modulation .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to the active site of the target protein, thereby altering its activity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and molecular differences between (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide and its analogs:

*Calculated based on analogous compounds.

Electronic and Steric Modifications

- Fluoro vs. Chloro Substitution: The 2-fluoro analog (CAS 1219957-26-2) exhibits reduced steric bulk compared to the 2-chloro compound due to fluorine’s smaller atomic radius.

- Nitro Substitution : The 3-nitro derivative (CAS 1307482-37-6) introduces a strong electron-withdrawing group, which may alter hydrogen-bonding interactions and catalytic activity. This modification is critical in designing enzyme inhibitors or ligands .

- Dichloro Substitution : The 2,4-dichloro (CAS 1353995-21-7) and 2,3-dichloro (CAS 1308968-69-5) variants increase lipophilicity, enhancing membrane permeability in pharmacological contexts. The 2,4-dichloro substitution also creates a more symmetrical steric profile compared to 2,3-dichloro .

Biological Activity

(S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16ClN2O

- Molecular Weight : 240.73 g/mol

- Structure : The compound features a propionamide backbone with a 2-chlorobenzyl substituent and an N-methyl group, which influences its pharmacological properties.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the central nervous system, particularly sigma receptors, which are implicated in various neurological disorders.

- Enzyme Modulation : It may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission.

- Metabolic Transformations : The compound can undergo metabolic changes that produce active metabolites contributing to its biological effects .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. In animal models, it has demonstrated significant efficacy against induced seizures.

Case Studies

- Maximal Electroshock Seizure (MES) Test :

- Pentylenetetrazol (PTZ) Seizure Test :

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

| Activity Type | Description | Observed Effects |

|---|---|---|

| Anticonvulsant | Prevents seizure spread in animal models | ED50 values comparable to phenytoin |

| Receptor Interaction | Potential sigma receptor antagonist | Modulation of neurotransmitter release |

| Enzyme Inhibition | Affects enzymes involved in neurotransmitter metabolism | Altered synaptic transmission |

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires evaluating reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, a related synthesis route for NCE2 (a structurally similar compound) achieved a 20% yield using Hünig’s base and DMF as a solvent . To enhance yield, researchers could explore alternative solvents (e.g., THF or dichloromethane) or catalysts (e.g., Pd-based catalysts for coupling reactions). Purification via column chromatography or recrystallization should be tested to improve purity. Monitoring reaction progress with TLC or HPLC is critical for identifying intermediate byproducts.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For instance, 1H and 13C NMR can confirm the stereochemistry of the (S)-configured amino group and the substitution pattern on the benzyl ring, similar to methods used for N-substituted cyclopropylmethylamines . Additionally, FT-IR spectroscopy can identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-referencing experimental data with computational predictions (e.g., DFT-calculated vibrational spectra) ensures accuracy .

Q. How does the dihydrochloride salt form influence the solubility and stability of this compound?

- Methodological Answer : Salt formation (e.g., dihydrochloride) enhances aqueous solubility by increasing polarity, as seen in related amino acid derivatives . Stability can be assessed via accelerated degradation studies under varying pH and temperature conditions. For instance, storing the compound at 2–8°C in lyophilized form minimizes hydrolysis, a common issue with amides .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model molecular hyperpolarizability and frontier molecular orbitals, which are critical for NLO applications. For analogous compounds, DFT-derived UV-Vis spectra and HOMO-LUMO gaps correlate well with experimental data, enabling predictions of charge-transfer behavior . Researchers should compare computed vibrational spectra (e.g., FT-IR) with experimental results to validate models.

Q. What strategies can resolve contradictions between experimental and computational data for this compound’s molecular geometry?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, X-ray crystallography provides definitive solid-state geometry, while DFT models assume gas-phase conditions. For a related benzaldehyde-imine, adjusting computational parameters (e.g., including solvation models like PCM) improved alignment with experimental FT-Raman data . Molecular dynamics simulations can further explore conformational landscapes.

Q. How might this compound interact with serotonin receptors, and what experimental assays validate target selectivity?

- Methodological Answer : Though direct evidence is limited, structurally similar N-substituted amines show affinity for 5-HT2C receptors . Radioligand binding assays (e.g., using [³H]-mesulergine) can quantify receptor affinity. Functional selectivity (e.g., β-arrestin recruitment vs. G-protein activation) should be tested using cell-based assays (e.g., BRET or cAMP measurement). Molecular docking studies using receptor crystal structures (e.g., PDB 6BQG) can predict binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.